BenchChemオンラインストアへようこそ!

2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Deploy this unique pyrazolo[1,5-a]pyrazin-4(5H)-one as a structurally novel probe in kinase selectivity panels. Its lipophilic 4-butoxyphenyl and meta-methylbenzyl substitution topology is absent from public screening datasets, offering a genuine differentiation opportunity. The unexplored selectivity fingerprint demands initial screening at 1–10 µM to position this compound in the class activity distribution. Ideal for focused SAR expansion, CNS target profiling, and anticancer evaluation.

Molecular Formula C24H25N3O2
Molecular Weight 387.483
CAS No. 1359487-46-9
Cat. No. B2473858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359487-46-9
Molecular FormulaC24H25N3O2
Molecular Weight387.483
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C
InChIInChI=1S/C24H25N3O2/c1-3-4-14-29-21-10-8-20(9-11-21)22-16-23-24(28)26(12-13-27(23)25-22)17-19-7-5-6-18(2)15-19/h5-13,15-16H,3-4,14,17H2,1-2H3
InChIKeySZTRXYRJFOIRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359487-46-9): Core Scaffold Identity and Physicochemical Profile for Procurement Decisions


2-(4-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359487-46-9, molecular formula C₂₄H₂₅N₃O₂, MW 387.5 g/mol) is a fully substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivative bearing a 4-butoxyphenyl group at the 2-position and a 3-methylbenzyl group at the N5-position . This scaffold is a recognized purine bioisostere and has been validated across multiple target classes including ATP-competitive kinases, metabotropic glutamate receptors, and NMDA receptor subtypes . Unlike simpler unsubstituted-benzyl or halogenated-phenyl analogs that dominate the published literature [1], the compound incorporates both a lipophilic alkoxy chain and a meta-tolyl substituent—a substitution pattern that has no direct published head-to-head biological comparator. Procurement relevance derives from this specific substitution topology, which modulates lipophilicity, metabolic stability, and target recognition in ways that cannot be recapitulated by in-class alternatives.

Why In-Class Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Cannot Substitute for 2-(4-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Target-Focused Research


Generic substitution within the pyrazolo[1,5-a]pyrazin-4(5H)-one class is precluded by the profound impact of the N5-benzyl and C2-aryl substituents on both target engagement and pharmacokinetic behavior. Published SAR studies demonstrate that replacing the N5 substituent from benzyl to substituted benzyl alters antiproliferative IC₅₀ values against A549 cells by over 3-fold within the same series [1], while the C2 aryl group determines whether the scaffold engages PI3K (4-chlorophenyl analogs, IC₅₀ ~7–8 µM) [2], GluN2A (alkoxy-phenyl PAMs) [3], or JAK/TYK2 kinases (heteroaryl-substituted analogs, IC₅₀ down to 8 nM) [4]. The butoxyphenyl/3-methylbenzyl combination present in CAS 1359487-46-9 is absent from all publicly disclosed screening datasets, meaning its target selectivity fingerprint cannot be inferred by interpolation from existing analogs. Furthermore, the butoxy chain length governs both logP and metabolic susceptibility (CYP450-mediated O-dealkylation), such that ethoxy or methoxy analogs cannot serve as physicochemical surrogates . The evidence items below quantify these differential axes.

Quantitative Differential Evidence for 2-(4-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Against Closest Structural Comparators


Meta-Methylbenzyl vs. Unsubstituted Benzyl at N5: Impact on Molecular Topology and Predicted Target Complementarity

The target compound bears a 3-methylbenzyl group at N5, whereas the closest commercially cataloged analog—5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359207-38-7)—carries an unsubstituted benzyl . The meta-methyl substituent introduces a steric protrusion that alters the dihedral angle between the benzyl ring and the pyrazinone plane, and increases the compound's molecular weight from 373.46 to 387.5 g/mol (Δ = +14.04 g/mol). In the published SAR from Zheng et al. (2011), varying the N5 substitution from benzyl to substituted benzyl changes A549 IC₅₀ values from 24.2 µM to 62.6 µM [1], demonstrating that even modest N5 modifications drive substantial potency shifts. The 3-methyl group also increases calculated logP by approximately +0.5 log units versus the unsubstituted benzyl analog, based on fragment-based estimates, which predicts enhanced membrane permeability and potentially altered tissue distribution .

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Core Scaffold Differentiation: Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Tetrazolo[1,5-a]pyrazine with Identical Substituents

A compound bearing the identical 4-butoxyphenyl and 3-methylbenzyl substituents but built on a tetrazolo[1,5-a]pyrazine core (rather than pyrazolo[1,5-a]pyrazin-4(5H)-one) is disclosed in US9688684 as Compound 103 [1]. This tetrazolo analog was profiled as an RORγ inhibitor, with an IC₅₀ of 5.45 µM (5450 nM) in a cellular assay (293T cells) and 500 nM in a biochemical GST-hRORγ-LBD TR-FRET assay [2]. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold differs fundamentally from the tetrazolo core in three respects: (i) the carbonyl at position 4 serves as a hydrogen bond acceptor that is absent in the tetrazolo system; (ii) the pyrazinone NH (when present in the 5H tautomer) can act as a hydrogen bond donor; and (iii) the electron distribution across the fused ring system differs, altering π-stacking interactions with kinase hinge regions. These differences are consequential: while the tetrazolo analog is characterized as an RORγ modulator, pyrazolo[1,5-a]pyrazin-4(5H)-ones have demonstrated activity against kinase targets (TYK2 IC₅₀ down to 8 nM [3]), ion channels (GluN2A PAM activity [4]), and GPCRs (mGluR2 NAM [5]), indicating that the pyrazinone carbonyl enables target engagement across a broader target space.

Scaffold Hopping Bioisostere Analysis RORγ Modulation

Butoxy Chain Length Differentiation: Physicochemical and Metabolic Stability Divergence from Ethoxy and Methoxy Analogs

The 4-butoxyphenyl substituent distinguishes the target compound from the 4-ethoxyphenyl analog (CAS 1358101-76-4, MW 359.4 g/mol) and the 4-methoxyphenyl analog (5-(3-methylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) [1]. Each additional methylene unit in the alkoxy chain adds approximately +0.5 to the calculated logP and approximately +14 Da to the molecular weight. The butoxy chain (four carbons) is long enough to engage lipophilic pockets that shorter chains cannot reach, yet short enough to avoid the pronounced metabolic lability associated with longer pentyloxy or hexyloxy chains, which are more extensively O-dealkylated by CYP450 isoforms . In the broader pyrazolo[1,5-a]pyrazin-4(5H)-one class, the SAR study by Kuzu et al. (2025) demonstrated that electron-rich aryl rings at the pyrazole C2 position enhance antiproliferative activity in A549 cells (IC₅₀ = 7.01–8.19 µM for the most potent analogs) [2], supporting the rationale for an electron-donating alkoxy substituent. The butoxy chain therefore occupies a differentiated 'sweet spot' balancing lipophilicity for membrane permeation against metabolic vulnerability, relative to shorter (ethoxy, methoxy) or longer (pentyloxy, hexyloxy) alternatives.

Physicochemical Properties Metabolic Stability Lipophilicity Optimization

Anticancer Class-Level Evidence: Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Demonstrate Dosage-Dependent, Multi-Cell-Line Antiproliferative Activity with Mechanistic Selectivity

Although no A549 IC₅₀ has been reported specifically for CAS 1359487-46-9, the pyrazolo[1,5-a]pyrazin-4(5H)-one class provides a quantitative activity baseline against which this compound's procurement rationale can be assessed. Across three independent published series, antiproliferative IC₅₀ values in A549 (lung adenocarcinoma) cells range from 7.01 µM to 91.0 µM, depending on substitution pattern [1][2][3]. The most potent compound reported to date, compound 28 from Kuzu et al. (2025), achieved IC₅₀ = 7.01 µM and significantly reduced PI3K protein levels in A549 cells [1]. Earlier work by Zhang et al. (2008) identified compound 3o (5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) as the most effective in that series, acting through autophagy modulation [3]. Critically, Liu et al. (2011) demonstrated that pyrazolo[1,5-a]pyrazin-4(5H)-ones inhibit different lung cancer cell lines through distinct mechanisms: G1-phase arrest in A549 (p53 wild-type) cells versus apoptosis in H1299 and H322 cells [2]. This cell-context-dependent mechanistic bifurcation is a class-level feature that generic substitution cannot guarantee, as N5 and C2 substituents dictate both potency and mechanism.

Anticancer Activity Lung Cancer Apoptosis Cell Cycle Arrest

Kinase Inhibition Potential: Purine Bioisosteric Scaffold Validated Across JAK/TYK2, PI3K, and CDK Families with Nanomolar Potency Achievable

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a validated purine bioisostere that presents a donor-acceptor-donor hydrogen-bonding motif complementary to the kinase hinge region . This scaffold has been exploited in multiple patent families: US10822341 discloses pyrazolo[1,5-a]pyrazin-4-yl derivatives as TYK2 ligands with IC₅₀ values reaching 8 nM against TYK2 and 55 nM in related series [1]; US10730880 describes 4,6-substituted pyrazolo[1,5-a]pyrazines as pan-JAK inhibitors (TYK2 IC₅₀ = 5.5 µM for a representative analog) [2]; and the Kuzu et al. (2025) study established PI3K protein-level reduction in A549 cells for this scaffold class [3]. Additionally, CDK2 inhibition has been described for structurally related pyrazolo[1,5-a]pyrazin-4(5H)-ones . The specific 4-butoxyphenyl/3-methylbenzyl substitution of CAS 1359487-46-9 has not been profiled in any disclosed kinase panel, representing a structurally differentiated chemical probe with an unexplored kinase selectivity fingerprint. The butoxyphenyl group may confer selectivity advantages over the 4-chlorophenyl or 4-fluorophenyl analogs that dominate the published kinase inhibitor series.

Kinase Inhibition ATP-Competitive JAK/TYK2 Purine Bioisostere

Fluorescence and Physicochemical Versatility: The Pyrazolo[1,5-a]pyrazin-4(5H)-one Core as a Multi-Application Chemical Probe Scaffold

Beyond oncology and kinase applications, the pyrazolo[1,5-a]pyrazin-4(5H)-one core exhibits intrinsic fluorescence properties that have been systematically characterized. Zheng et al. (2011, Spectrochimica Acta Part A) determined UV-vis absorption and fluorescence emission spectra for a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and reported a pKa value for a representative compound (2a), demonstrating pH-dependent spectral shifts applicable to intracellular imaging . The same scaffold has been developed as GluN2A-selective positive allosteric modulators (PAMs) with brain penetration demonstrated in rodent models—compound (R)-9 significantly enhanced long-term potentiation in rat hippocampus 24 h after oral administration [1]. mGluR2 negative allosteric modulator (NAM) activity has also been established with in vivo cognition model activity [2]. The target compound's 4-butoxyphenyl group enhances lipophilicity relative to these published CNS-active analogs, potentially improving blood-brain barrier penetration while the 3-methylbenzyl group may modulate P-glycoprotein recognition. No single in-class alternative simultaneously offers the anticancer, kinase inhibition, CNS GPCR/ion channel, and fluorescent probe potential of this scaffold—making CAS 1359487-46-9 a uniquely versatile chemical biology tool compound for multi-parametric screening.

Fluorescent Probe Chemical Biology Multi-Target Screening

Recommended Research and Procurement Application Scenarios for 2-(4-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Based on Established Differential Evidence


Kinase Selectivity Panel Screening with Structurally Differentiated Chemical Probe

Deploy this compound as a structurally novel probe in kinase selectivity panels (particularly JAK/TYK2 and PI3K families) where the 4-butoxyphenyl group has not been previously represented. The scaffold's purine bioisosteric character predicts ATP-competitive binding, while the butoxy chain may confer selectivity advantages over the extensively patented 4-chlorophenyl and 4-fluorophenyl analogs [1]. Because published kinase IC₅₀ values for related pyrazolo[1,5-a]pyrazin-4(5H)-ones range from 8 nM to 5.5 µM [2], initial screening at 1–10 µM is recommended to establish this substitution pattern's position within the class activity distribution. The compound's unexplored kinase selectivity fingerprint represents a genuine differentiation opportunity rather than a data gap.

Lung Adenocarcinoma Antiproliferative Profiling with Internal Class Benchmarking

Profile this compound against A549 (p53 wild-type) and H322 (p53 mutant) lung cancer cell lines using the SRB assay at 48 h, as established in the class literature [3][4]. The class IC₅₀ range of 7.01–91.0 µM provides a direct benchmarking framework. Given the SAR insight from Kuzu et al. (2025) that electron-rich aryl groups at the pyrazole C2 enhance cytotoxicity [3], the 4-butoxyphenyl substituent may position this compound in the more active portion of the distribution. Include the tetrazolo analog (US9688684 Compound 103) [5] as a core-scaffold comparator to isolate the contribution of the pyrazinone carbonyl to antiproliferative activity. Assess PI3K protein levels by Western blot and determine whether mechanism follows G1 arrest (A549) or apoptosis (H322/H1299) as established by Liu et al. (2011) [4].

Multi-Parametric Chemical Biology Screening Across Oncology, CNS, and Imaging Readouts

Exploit the scaffold's demonstrated multi-target versatility by screening this compound simultaneously across anticancer (A549, H322), kinase (broad panel), CNS target (GluN2A NMDAR, mGluR2), and fluorescence-based imaging readouts [6][7]. The intrinsic fluorescence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core may enable label-free cellular uptake and distribution studies. The butoxy chain's lipophilicity is predicted to enhance blood-brain barrier penetration relative to published CNS-active analogs, making this compound particularly suitable for CNS-focused chemical biology where target engagement, cellular distribution, and functional activity can be assessed in parallel from a single compound.

Structure-Activity Relationship Expansion: N5-(3-Methylbenzyl) and C2-(4-Butoxyphenyl) as Privileged Substitution Motifs

Use this compound as the foundation for a focused SAR expansion series. The 3-methylbenzyl group at N5 has not been systematically explored in published pyrazolo[1,5-a]pyrazin-4(5H)-one SAR, and the 4-butoxyphenyl group at C2 is similarly underrepresented [3][4]. Synthesize matched molecular pairs varying the N5 substituent (benzyl, 3-methylbenzyl, 3-chlorobenzyl, 3-methoxybenzyl) while holding the 4-butoxyphenyl constant, and vice versa. This will elucidate whether the meta-methyl group enhances potency through steric or electronic effects, and whether the butoxy chain length (C4) is optimal or whether ethoxy (C2) or hexyloxy (C6) analogs provide superior activity. The resulting SAR matrix will establish this compound series as a proprietary chemical space distinct from the extensively claimed 4-halophenyl pyrazolo-pyrazinone patent landscape [1][2].

Quote Request

Request a Quote for 2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.